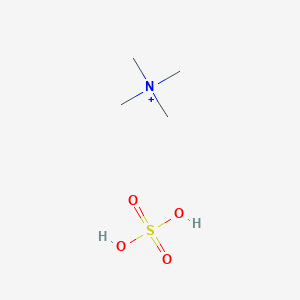

Sulfuric acid; tetramethylammonium ion

Description

Overview of Quaternary Ammonium (B1175870) Compounds in Scientific Context

Quaternary ammonium compounds (QACs) are a broad class of organic salts characterized by a central, positively charged nitrogen atom bonded to four organic groups, typically alkyl or aryl moieties. researchgate.netnih.gov This permanent positive charge imparts unique properties to QACs, making them valuable in a multitude of applications. researchgate.net They are widely recognized for their roles as surfactants, disinfectants, and phase-transfer catalysts. nih.govhartmann-science-center.comjetir.org In the realm of materials science, QACs are incorporated into polymers to create antimicrobial surfaces and are used as compatibilizers in polymer blends. nih.govmdpi.com Their ability to form stable intermolecular interactions has led to their extensive use in various industrial and research settings. mdpi.com The nature of the organic substituents and the associated anion can be tailored to fine-tune the physicochemical properties of the QAC, influencing its solubility, thermal stability, and specific functionalities. researchgate.net

Significance of Sulfate (B86663) Anion Interactions in Chemical Systems

The sulfate anion (SO₄²⁻) is a tetrahedral polyatomic ion that plays a crucial role in numerous chemical and biological systems. wikipedia.org Its ability to form a variety of coordination complexes with metal ions and engage in hydrogen bonding makes it a significant component in crystal engineering and supramolecular chemistry. nih.govwikipedia.org The sulfate ion can act as a ligand, binding to metal centers in a monodentate, bidentate (chelating or bridging) fashion. wikipedia.orgwikipedia.org The interactions of the sulfate anion are fundamental to the structure and properties of many minerals and synthetic materials. researchgate.net In aqueous solutions, the sulfate anion is strongly hydrated, a property that influences its reactivity and separation. ornl.gov Researchers are actively exploring the selective recognition and separation of sulfate anions from aqueous solutions, driven by its environmental and industrial relevance. nih.gov The study of sulfate anion interactions is key to understanding and designing new materials with specific structural and functional properties. rsc.org

Research Trajectories for Tetramethylammonium (B1211777) Sulfate

Current and future research on tetramethylammonium sulfate is charting a course into several key areas, driven by its distinct properties. One of the most promising trajectories lies in the field of energy storage, specifically as an electrolyte additive in batteries. researchgate.netnih.gov Furthermore, the compound's utility in analytical chemistry, particularly in ion pair chromatography, continues to be an area of active investigation. sigmaaldrich.comsigmaaldrich.com There is also ongoing interest in its role as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases. alfachemic.com The fundamental understanding of its solid-state behavior, including its crystal structure and phase transitions, provides a basis for designing new functional materials. iucr.org Future research is likely to explore the development of novel applications based on the synergistic effects of the tetramethylammonium cation and the sulfate anion, potentially in areas like advanced materials synthesis and green chemistry. jetir.orgacs.org

Detailed Research Findings

Crystal Structure and Phase Transitions

A pivotal study by Malchus and Jansen provided a comprehensive analysis of the crystal structure and phase transitions of tetramethylammonium sulfate prepared in high purity via ion exchange. iucr.org Their work, utilizing differential thermal analysis and temperature-dependent X-ray powder diffraction, established two reversible first-order phase transitions at 263 ± 3 K and 462 ± 3 K. iucr.org

At room temperature (293 K), the compound exhibits a tetragonal crystal structure where half of the sulfate groups are orientationally disordered. iucr.org Upon cooling to 223 K, it undergoes a phase transition to a completely ordered tetragonal modification. iucr.org A further transition occurs at 462 K to a high-temperature cubic phase, which is believed to contain freely rotating tetrahedra. iucr.org

Crystal Structure Data of Tetramethylammonium Sulfate

| Temperature (K) | Crystal System | Space Group | a (Å) | c (Å) | Disorder |

|---|---|---|---|---|---|

| 293 | Tetragonal | P4/nbm | 10.8948(9) | 10.789(2) | Half of sulfate groups orientationally disordered |

| 223 | Tetragonal | P4₂/nmc | 7.5355(9) | 10.9910(14) | Completely ordered |

| 473 | Cubic | - | 11.026(2) | - | Likely free-rotating tetrahedra |

Data sourced from Malchus and Jansen (1998). iucr.org

Application in Electrochemistry

Recent research has highlighted the potential of tetramethylammonium sulfate as an effective electrolyte additive in aqueous zinc-ion batteries. researchgate.netnih.gov Studies have shown that even a small amount of tetramethylammonium sulfate hydrate (B1144303) (TMA₂SO₄) can act as a cationic surfactant, promoting the smooth, lateral deposition of zinc ions and mitigating the growth of dendrites, which are a major cause of battery failure. researchgate.netnih.gov

In one study, the addition of just 0.25 mM of TMA₂SO₄ to the electrolyte resulted in a Zn-Zn symmetrical cell with excellent cycling stability for over 1800 hours. nih.gov When used in a full Zn/MnO₂ cell, the electrolyte with the TMA₂SO₄ additive enabled a high initial capacity of 181.3 mAh g⁻¹ and maintained 98.72% of its capacity after 200 cycles. nih.gov This research suggests a promising strategy for developing long-lasting and stable zinc metal anodes for aqueous zinc-ion batteries. researchgate.netnih.gov

Performance of Zn/MnO₂ Full Cell with and without TMA₂SO₄ Additive

| Electrolyte | Initial Capacity (mAh g⁻¹ at 0.2 A g⁻¹) | Capacity Retention after 200 Cycles |

|---|---|---|

| With TMA₂SO₄ additive | 181.3 | 98.72% |

Data sourced from a 2022 study on electrolyte additives for zinc-ion batteries. nih.gov

Use in Ion Pair Chromatography

Tetramethylammonium sulfate is utilized as an ion pair reagent in a specialized analytical technique known as ion pair chromatography. sigmaaldrich.comsigmaaldrich.com This method is particularly useful for the separation of ionic and highly polar compounds that are not well-retained by conventional reversed-phase chromatography. In ion pair chromatography, a lipophilic counter-ion is added to the mobile phase to form a neutral ion pair with the analyte, which can then be retained by the non-polar stationary phase. chromforum.org

Tetramethylammonium sulfate is suitable for this application due to the cationic nature of the tetramethylammonium ion. sigmaaldrich.com It has been used, for instance, in the separation of gadolinium-humic complexes and gadolinium-based MRI contrast agents in river water samples, demonstrating its effectiveness in environmental analytical chemistry. sigmaaldrich.com

Structure

2D Structure

Properties

Molecular Formula |

C4H14NO4S+ |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

sulfuric acid;tetramethylazanium |

InChI |

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1; |

InChI Key |

DWTYPCUOWWOADE-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Protocols for Tetramethylammonium Sulfate

Classical Synthesis Routes for Tetramethylammonium (B1211777) Sulfate (B86663)

The most common and direct methods for preparing simple tetramethylammonium sulfate involve either exchanging ions from an existing tetramethylammonium salt or by direct synthesis from trimethylamine (B31210).

Ion exchange chromatography is a powerful and widely used method for preparing high-purity tetramethylammonium sulfate. This technique relies on the principle of reversibly exchanging ions between a solid phase (the ion exchange resin) and a liquid phase (the salt solution). The synthesis can be approached in a few ways:

Anion Exchange: A solution containing a simple tetramethylammonium halide, such as tetramethylammonium chloride ([N(CH₃)₄]Cl), is passed through a column packed with a strong base anion exchange resin that has been pre-loaded with sulfate ions (SO₄²⁻). As the solution passes, the chloride ions are captured by the resin, which in turn releases sulfate ions into the solution, forming aqueous tetramethylammonium sulfate.

Cation Exchange: An alternative route involves using a strong acid cation exchange resin. A solution of tetramethylammonium hydroxide (B78521) ([N(CH₃)₄]OH) is passed through the resin, which captures the tetramethylammonium cations. The resin is then washed to remove any impurities, and the pure tetramethylammonium cations are subsequently eluted from the column using a solution of sulfuric acid (H₂SO₄).

Both strong acid cation (SAC) and weak acid cation (WAC) exchange resins have demonstrated excellent uptake of the tetramethylammonium (TMA⁺) ion. udel.edu This method is particularly effective for producing high-purity tetramethylammonium sulfate suitable for research and analytical applications.

A direct and efficient route to tetramethylammonium sulfate is the quaternization of trimethylamine with a suitable methylating agent derived from sulfuric acid, most notably dimethyl sulfate ((CH₃)₂SO₄). This reaction is an example of nucleophilic substitution where the nitrogen atom of the tertiary amine attacks the methyl group of dimethyl sulfate.

This process can be carried out under solvent-free conditions. acs.org The tertiary amine is heated, often to a molten state if it is a solid at room temperature, under an inert gas blanket. acs.org Dimethyl sulfate is then added dropwise. The reaction is exothermic, and the temperature is typically controlled to remain above the melting point of the final quaternary ammonium (B1175870) product. acs.org To ensure that the highly toxic dimethyl sulfate is fully consumed, the reaction is often run with a slight excess of the tertiary amine. acs.org

Synthesis of Complex Tetramethylammonium Double Salts

Tetramethylammonium cations can be incorporated as counterions in the crystal lattice of more complex inorganic salts, such as double sulfates containing rare earth metals.

Double sulfates containing both a rare earth element (lanthanide, Ln) and a tetramethylammonium cation have been successfully synthesized. A general method involves the reaction of a rare earth(III) sulfate with tetramethylammonium sulfate in an aqueous solution. tcichemicals.com Crystalline products with the general empirical formula (CH₃)₄NLn(SO₄)₂·2H₂O have been obtained for the heavier lanthanides (Holmium to Lutetium) and Yttrium. tcichemicals.com

The preparation protocol involves mixing aqueous solutions of the respective rare earth(III) sulfate and tetramethylammonium sulfate. The mixture is then concentrated by evaporation at ambient temperature, followed by the addition of ethanol (B145695) to induce precipitation of the double salt. tcichemicals.com The resulting crystalline products are found to be isostructural. tcichemicals.com

Table 1: Synthesis Parameters for Tetramethylammonium-Rare Earth Double Sulfates

| Parameter | Details | Source |

|---|---|---|

| Reactants | Rare Earth(III) Sulfate (Ln₂(SO₄)₃), Tetramethylammonium Sulfate ([(CH₃)₄N]₂SO₄) | tcichemicals.com |

| Lanthanides (Ln) | Ho, Er, Tm, Yb, Lu, Y | tcichemicals.com |

| Molar Ratio (Ln³⁺:[(CH₃)₄N]⁺) | 1:4 to 1:12 | tcichemicals.com |

| Solvent | Water | tcichemicals.com |

| Procedure | 1. Mix aqueous solutions of reactants. 2. Evaporate at ambient temperature. 3. Add ethanol to the concentrated mixture. | tcichemicals.com | | Product Formula | (CH₃)₄NLn(SO₄)₂·2H₂O | tcichemicals.com | | Product Identification | Quantitative Analysis, X-ray Powder Diffraction, TG, DTG, DTA | tcichemicals.com |

While the tetramethylammonium cation is known to act as a counterion in a wide variety of polyoxometalate structures, specific synthetic protocols for peroxopolyoxomolybdate complexes incorporating this cation are not detailed in the available research. The synthesis of polyoxometalates is highly sensitive to reaction conditions, and the identity of the cation can direct the final structure. tcichemicals.com General synthesis of related compounds, such as tetramethylammonium octamolybdate complexes with methoxy (B1213986) groups, has been reported, but detailed methods for the peroxo- derivatives remain specialized. nih.gov

Advanced Purification and Crystallization Methods

The final purity and crystal quality of tetramethylammonium sulfate are determined by the purification methods applied after the initial synthesis. Recrystallization is the most crucial technique for removing impurities trapped within the crystal lattice.

The process involves dissolving the synthesized compound in a suitable hot solvent and allowing the solution to cool slowly. nih.gov As the solubility decreases with temperature, the compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical; for tetramethylammonium salts, solvents like ethyl alcohol and water have been used effectively for recrystallization. researchgate.net

For industrial-scale or high-purity applications, advanced crystallization techniques can be employed, drawing on principles established for similar salts like ammonium sulfate. Key parameters that are controlled to optimize crystal size and purity include:

Supersaturation Control: The driving force for crystallization is supersaturation. This can be achieved by evaporative crystallization (removing the solvent) or by cooling crystallization. Maintaining a precise level of supersaturation is key to preventing excessive primary nucleation (formation of many small crystals) and promoting the growth of existing crystals.

Seeding: Introducing small seed crystals to a slightly supersaturated solution provides a surface for crystal growth to occur. This technique helps to control the final crystal size and distribution, leading to a more uniform product.

Solid State Structural Characterization and Phase Transitions

Crystal Structure Elucidation of Tetramethylammonium (B1211777) Sulfate (B86663)

The crystal structure of tetramethylammonium sulfate has been determined at various temperatures using single-crystal X-ray diffraction, revealing distinct phases with different symmetries and degrees of ordering.

Detailed crystallographic studies have identified three primary modifications of anhydrous tetramethylammonium sulfate between 223 K and 473 K.

Low-Temperature Phase (at 223 K): Below its first phase transition, the compound adopts a tetragonal crystal system. The space group is determined to be P4₂/nmc. researchgate.net

Room-Temperature Phase (at 293 K): At ambient temperature, tetramethylammonium sulfate crystallizes in the tetragonal space group P4/nbm. researchgate.net

High-Temperature Phase (at 473 K): Above the second phase transition, the structure becomes cubic and is described as face-centered (fcc). researchgate.net

The crystallographic data for these phases are summarized in the interactive table below. researchgate.netmpg.de

| Temperature (K) | Crystal System | Space Group | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Formula Units (Z) |

|---|---|---|---|---|---|

| 223 | Tetragonal | P4₂/nmc | 7.5355 | 10.9910 | 2 |

| 293 | Tetragonal | P4/nbm | 10.8948 | 10.789 | 4 |

| 473 | Cubic | fcc (aristotype) | 11.026 | 11.026 | - |

The phase transitions in tetramethylammonium sulfate are classic examples of order-disorder phenomena, primarily related to the orientation of the constituent ions within the crystal lattice. researchgate.net

In the low-temperature phase (below 263 K), both the tetramethylammonium and sulfate tetrahedra are completely ordered, occupying specific and well-defined positions and orientations. researchgate.net As the temperature increases to the room-temperature phase, a significant change occurs. While the tetramethylammonium cations remain ordered, half of the sulfate anions become orientationally disordered, meaning they can adopt multiple orientations within the crystal structure. researchgate.net This introduces a higher degree of thermal motion and symmetry compared to the low-temperature form. researchgate.net

Upon heating to the high-temperature cubic phase (above 462 K), the disorder increases substantially. It is proposed that in this phase, both the tetramethylammonium and the sulfate tetrahedra are freely rotating, leading to the highest degree of orientational disorder among the three modifications. researchgate.net

The tetramethylammonium cation, [N(CH₃)₄]⁺, possesses a tetrahedral geometry, with the four methyl groups arranged symmetrically around the central nitrogen atom. The interactions holding the crystal lattice together are primarily electrostatic in nature, occurring between the positively charged tetramethylammonium cations and the negatively charged sulfate anions (SO₄²⁻).

Investigation of Polymorphism and Phase Transitions

The existence of multiple polymorphs has been confirmed through thermal and diffraction techniques, which have also elucidated the nature of the transitions between them.

The polymorphic transformations in tetramethylammonium sulfate have been precisely characterized using differential thermal analysis (DTA) and temperature-dependent X-ray powder diffraction (XRD). researchgate.net These studies have unequivocally established the existence of two reversible, first-order phase transitions. The first transition occurs at 263 ± 3 K, and the second takes place at a higher temperature of 462 ± 3 K. researchgate.net The reversible nature of these transitions means the crystal structure can cycle between the low-temperature, room-temperature, and high-temperature forms as the temperature is changed. researchgate.net

The mechanism driving these reversible first-order phase transitions is the change in the orientational ordering of the tetramethylammonium and sulfate ions, as described in section 3.1.2. researchgate.net The transition from a more ordered to a more disordered state upon heating is a thermodynamically driven process, where the increase in entropy (disorder) becomes favorable at higher temperatures. The three identified polymorphs are considered to be related, sharing a common high-symmetry parent structure, or aristotype, which corresponds to the fluorite-type structure. researchgate.net

While the transition temperatures and structural mechanisms are well-documented, specific quantitative data on the energetics, such as the molar enthalpy of transition (ΔH), for these phase changes in tetramethylammonium sulfate were not available in the consulted literature.

Spectroscopic Probes of Molecular Structure and Dynamics

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the molecular components of tetramethylammonium (B1211777) hydrogen sulfate (B86663) and understanding their interactions within the crystal structure.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in tetramethylammonium hydrogen sulfate by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. The analysis of the compound's IR spectrum reveals characteristic absorption bands for both the tetramethylammonium ([N(CH₃)₄]⁺) cation and the hydrogen sulfate (HSO₄⁻) anion.

The tetramethylammonium cation is characterized by absorptions arising from C-H and C-N bond vibrations. Typically, C-H stretching vibrations in methyl groups are observed in the 3000–2850 cm⁻¹ region. libretexts.org C-H bending and rocking modes appear at lower frequencies, between 1470-1350 cm⁻¹. libretexts.org

The hydrogen sulfate anion exhibits distinct vibrational modes. A prominent, often broad, absorption band associated with the O-H stretching vibration is expected in the 3500-3200 cm⁻¹ range, characteristic of hydrogen-bonded hydroxyl groups. libretexts.org Vibrations of the sulfate group itself, such as S=O and S-O stretching, also produce strong signals in the fingerprint region of the spectrum. The presence and characteristics of these bands are confirmed through various IR techniques, including Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR-IR) methods. nih.gov The conformity of the observed infrared spectrum is a standard quality control parameter for high-purity samples of tetramethylammonium hydrogen sulfate. thermofisher.com

Table 1: Typical Infrared Absorption Ranges for Functional Groups in Tetramethylammonium Hydrogen Sulfate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (in HSO₄⁻) | Stretching, hydrogen-bonded | 3500 - 3200 |

| C-H (in [N(CH₃)₄]⁺) | Stretching | 3000 - 2850 |

| C-H (in [N(CH₃)₄]⁺) | Bending/Scissoring | 1470 - 1450 |

| S=O, S-O (in HSO₄⁻) | Stretching | Fingerprint Region (<1500) |

This table is generated based on typical functional group absorption regions. libretexts.org

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule, particularly those involving non-polar bonds and symmetric vibrations. It is highly effective for studying the lattice vibrations and molecular symmetry of crystalline solids like tetramethylammonium hydrogen sulfate. In aqueous solutions, Raman spectroscopy can be used to study the equilibrium between the hydrogen sulfate (HSO₄⁻) and sulfate (SO₄²⁻) ions. researchgate.net

For the hydrogen sulfate ion, a characteristic Raman line for the S-(OH) stretch is observed around 1040-1050 cm⁻¹. researchgate.net The symmetric stretching vibration of the SO₄²⁻ ion, if present due to dissociation, appears as a strong, sharp peak near 980 cm⁻¹. researchgate.net The relative intensities of these peaks can be used to calculate the populations of each species and study the dissociation equilibrium under various conditions, such as changing temperature. researchgate.net Studies on analogous ammonium (B1175870) hydrogen sulfate solutions have shown that as temperature increases, the S-(OH) vibration of HSO₄⁻ shifts to lower frequencies, which is linked to changes in hydrogen bonding with surrounding water molecules. researchgate.net

The tetramethylammonium cation, having tetrahedral symmetry, exhibits characteristic Raman-active modes. These vibrations, along with the lattice modes observed at low frequencies (typically below 200 cm⁻¹), provide insight into the crystal structure, polymorphism, and the degree of orientational order or disorder of the ions within the lattice.

Nuclear Magnetic Resonance (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for probing the local chemical environment, molecular motion, and interactions of the tetramethylammonium and hydrogen sulfate ions in solution.

Proton (¹H) NMR spectroscopy provides valuable data on the structure and dynamics of the tetramethylammonium cation. Due to the high symmetry of the [N(CH₃)₄]⁺ ion, all twelve protons on the four methyl groups are chemically equivalent. This results in a single, sharp resonance peak in the ¹H NMR spectrum. The chemical shift of this peak is characteristic of the tetramethylammonium cation. The presence of a single peak confirms the symmetrical nature of the cation and indicates rapid tumbling and rotation in solution, which averages the magnetic environments of all the protons. The precise chemical shift can be influenced by the solvent and the nature of the counterion.

The self-diffusion coefficient (D) quantifies the translational motion of an ion through a solution. Studies on the analogous ammonium ion (NH₄⁺) in aqueous sulfate solutions have been conducted to understand these properties. rsc.orgrsc.org Using ¹⁵N as a tracer, the self-diffusion coefficient for the ammonium ion in a 0.01 M ammonium sulfate solution at 25°C was determined. rsc.org Similar experiments can be applied to the tetramethylammonium ion to measure its mobility. The self-diffusion coefficient is a key parameter that reflects the hydrodynamic radius of the solvated ion and the viscosity of the medium.

Table 2: Self-Diffusion Coefficients for Related Cations at Infinite Dilution (25°C)

| Cation | Diffusion Coefficient (D) / 10⁻⁹ m²/s |

| NH₄⁺ | 1.980 |

| K⁺ | 1.960 |

| Na⁺ | 1.330 |

| Li⁺ | 1.030 |

Data sourced from a compilation of diffusion coefficients. aqion.de

This data illustrates how ionic size and solvation affect mobility. The tetramethylammonium cation, being larger than these inorganic cations, would be expected to have a correspondingly different self-diffusion coefficient.

NMR techniques, including chemical shift analysis and relaxation time measurements, provide detailed information about the interactions between the tetramethylammonium cation and the hydrogen sulfate anion, as well as their solvation by solvent molecules. The chemical environment of a nucleus is sensitive to the proximity of other ions and solvent molecules.

The tetramethylammonium cation is relatively hydrophilic. wikipedia.org The interaction between the cation and the hydrogen sulfate counterion in solution can range from fully solvated, independent ions to the formation of contact ion pairs or solvent-separated ion pairs. The extent of this ion association depends on the solvent's dielectric constant and the specific solvation of each ion. researchgate.net The formation of ion pairs can be inferred from changes in chemical shifts or from NMR relaxation studies. The counterion binding constant, which quantifies the degree of association between the cation and anion in a micellar or aggregated system, can be determined through various analytical methods that are often complemented by spectroscopic data. nih.gov

Furthermore, the solvation shell around the tetramethylammonium cation has been a subject of study. The arrangement of water or other solvent molecules around the methyl groups influences the cation's mobility and reactivity. While the interaction is primarily electrostatic, the structure of this solvation shell is crucial for understanding the ion's behavior in solution.

Electron Paramagnetic Resonance (EPR) Studies of Radical Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org It is a valuable tool for the study of radical centers, providing information about their electronic structure and environment. rsc.org The interaction of an unpaired electron with a magnetic field forms the basis of EPR. The energy levels of the electron spin states are split by the magnetic field (Zeeman effect), and transitions between these states can be induced by microwave radiation. The resulting spectrum provides key information through its g-value, hyperfine structure, and linewidth. unito.it

While the formation of radical centers from the tetramethylammonium ion in sulfuric acid is conceivable, for instance through gamma-radiolysis or other oxidative processes, a review of the scientific literature reveals a notable absence of specific EPR studies on this particular system. ubbcluj.ro The generation of the tetramethylammonium radical cation, [(CH₃)₄N]•+, would result in a paramagnetic species amenable to EPR investigation. In the absence of direct experimental data, a theoretical consideration of its expected EPR spectrum provides insight into the structural information that could be obtained.

The theoretical EPR spectrum of the tetramethylammonium radical cation would be principally defined by the hyperfine coupling of the unpaired electron with the nitrogen-14 nucleus (¹⁴N, nuclear spin I = 1) and the twelve equivalent protons (¹H, nuclear spin I = 1/2) of the four methyl groups.

The interaction with the ¹⁴N nucleus would split the EPR signal into a triplet (2nI + 1 = 2(1)(1) + 1 = 3). Each of these three lines would then be further split by the twelve equivalent protons of the methyl groups. This interaction would result in a tridecet (2nI + 1 = 2(12)(1/2) + 1 = 13) of lines for each of the nitrogen triplet lines. The relative intensities of these thirteen lines would follow the coefficients of the binomial expansion, which can be found in Pascal's triangle.

The g-value is a dimensionless quantity that is a measure of the intrinsic magnetic moment of the electron. For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023). Deviations from this value can provide information about the electronic environment of the unpaired electron.

Should such studies be undertaken, the resulting EPR spectrum would provide a definitive fingerprint for the tetramethylammonium radical cation, and the analysis of the hyperfine coupling constants would offer a detailed map of the unpaired electron's distribution across the molecule.

Table of Theoretical EPR Parameters for the Tetramethylammonium Radical Cation

The following table outlines the theoretically expected parameters for the EPR spectrum of the tetramethylammonium radical cation, [(CH₃)₄N]•+. Note that specific hyperfine coupling constants would need to be determined experimentally or through high-level computational chemistry. researchgate.netubc.ca

| Parameter | Interacting Nuclei | Nuclear Spin (I) | Number of Equivalent Nuclei (n) | Expected Multiplicity (2nI + 1) |

| g-value | - | - | - | ~2.0023 |

| Hyperfine Coupling | Nitrogen-14 | 1 | 1 | 3 |

| Hyperfine Coupling | Hydrogen-1 | 1/2 | 12 | 13 |

Computational Chemistry and Theoretical Modeling of Tetramethylammonium Sulfate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the degradation of tetramethylammonium (B1211777) cations, which are crucial components in applications like anion exchange membranes (AEMs). mdpi.comcapes.gov.brresearchgate.net

The chemical stability of the tetramethylammonium (TMA) cation in alkaline environments is primarily challenged by two degradation pathways: the nucleophilic substitution (SN2) reaction and ylide formation (YF). mdpi.comcapes.gov.br DFT calculations have been instrumental in elucidating the mechanisms and energetics of these pathways. mdpi.comresearchgate.net

SN2 Mechanism : This pathway involves a backside attack on one of the methyl groups of the TMA cation by a hydroxide (B78521) ion (OH⁻). capes.gov.brmasterorganicchemistry.com This concerted reaction leads to the formation of trimethylamine (B31210) and methanol (B129727) as products. capes.gov.br DFT studies have identified this as a key degradation pathway for TMA in the presence of OH⁻ ions. mdpi.com The SN2 reaction is characterized by the simultaneous formation of the new C-O bond and the breaking of the C-N bond. masterorganicchemistry.com

Ylide Formation (YF) : This mechanism proceeds in two steps. First, a hydroxide ion abstracts a proton from one of the methyl groups of the TMA cation, forming a transient, unstable intermediate known as an ylide and a water molecule. mdpi.comcapes.gov.br In the second step, the ylide can undergo further reactions, leading to the degradation of the cation. mdpi.com DFT calculations show that this pathway, particularly the initial proton abstraction, is a viable degradation route. mdpi.comresearchgate.net

Computational studies have found that in the absence of stabilizing agents, the SN2 mechanism may have lower activation barriers than the YF pathway, suggesting it is more likely under certain alkaline conditions. mdpi.com

Studies have shown a significant increase in the activation energy barriers for both SN2 and YF mechanisms when a deep eutectic solvent (DES) is present, indicating enhanced chemical stability. mdpi.compreprints.org For the SN2 mechanism in the presence of a choline (B1196258) chloride and ethylene (B1197577) glycol-based DES, the activation energy (ΔEactivation) increased to 54.62 kJ/mol, and the Gibbs free energy of activation (ΔGactivation) rose substantially to 100.43 kJ/mol. mdpi.com Despite the higher barriers, the reaction remained exergonic. mdpi.com

For the ylide formation pathway, the presence of DES also raised the energy barriers. The first step saw ΔEactivation increase to 27.64 kJ/mol and ΔGactivation to 56.85 kJ/mol. mdpi.com The second, highly exergonic step of the YF mechanism also experienced an increase in its activation energy in the DES environment. mdpi.com

Table 1: Activation and Reaction Energies for TMA Degradation Pathways mdpi.com

| Degradation Pathway | Condition | ΔEactivation (kJ/mol) | ΔGactivation (kJ/mol) | ΔEreaction (kJ/mol) | ΔGreaction (kJ/mol) |

|---|---|---|---|---|---|

| SN2 | Without DES | Data not specified | Data not specified | Data not specified | Data not specified |

| With DES | 54.62 | 100.43 | -68.98 | -81.29 | |

| Ylide Formation (Step 1) | Without DES | 18.02 | 36.63 | 16.95 | 26.81 |

| With DES | 27.64 | 56.85 | 27.66 | 36.73 | |

| Ylide Formation (Step 2) | Without DES | 31.02 | 37.19 | -135.21 | -175.52 |

| With DES | 39.97 | 63.69 | -96.64 | -118.02 |

Ab Initio Molecular Dynamics (MD) Simulations

Ab initio MD simulations combine classical molecular dynamics with quantum mechanical force calculations for every atom at each time step. nih.govnih.gov This approach allows for the simulation of chemical reactions and bond-breaking/forming events in complex environments.

MD simulations have been employed to investigate the stability of the TMA cation under conditions that mimic its operational environment, such as in anion exchange membranes. mdpi.comresearchgate.net These simulations track the interactions between the TMA cation, hydroxide ions, and solvent molecules (typically water) over time and at different temperatures. mdpi.compreprints.org

By varying the hydration level (HL), which is the number of water molecules per cation-anion pair, simulations can reveal how water content affects degradation. mdpi.comnih.gov In the absence of a deep eutectic solvent, ab initio MD simulations across hydration levels from 1 to 5 showed that ylide formation is the dominant degradation mechanism at lower hydration levels. mdpi.compreprints.org Furthermore, temperature plays a crucial role; at 298 K, ylide formation dominates, while the SN2 mechanism becomes more prominent at higher temperatures of 320 K and 350 K. mdpi.compreprints.org

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that have significantly lower melting points than their individual components. nih.govnu.edu.kz Computational studies have explored the use of DES, such as a choline chloride and ethylene glycol mixture, to enhance the stability of the TMA cation. mdpi.comresearchgate.netpreprints.org

Ab initio MD simulations demonstrate that the presence of the DES suppresses both the YF and SN2 degradation mechanisms across various hydration levels and temperatures. mdpi.compreprints.orgdntb.gov.ua The DES molecules effectively shield the TMA cation from attack by hydroxide ions, thereby inhibiting the degradation processes that are observed in its absence. mdpi.com This stabilizing effect is attributed to the interactions between the DES components and the TMA head group, which increases the energy barriers for degradation. mdpi.comresearchgate.net

Quantum Chemical Studies on Ion–Molecule Interactions

Quantum chemical studies, including the analysis of molecular electrostatic potential (ESP), provide fundamental insights into the non-covalent interactions governing the stability of the tetramethylammonium ion. The ESP map highlights the charge distribution of a molecule and predicts how it will interact with other species. mdpi.compreprints.org

In the tetramethylammonium sulfate (B86663) system, the primary interaction is the electrostatic attraction between the positively charged TMA cation and the negatively charged sulfate anion. When studying degradation, the crucial interaction is between the TMA cation and the hydroxide anion. mdpi.compreprints.org

Computational analyses, including ESP maps, have shown that in a DES environment, the DES components interact with the TMA head group. mdpi.compreprints.org Specifically, the interaction between hydroxide ions and the nitrogen atom of the TMA cation is modulated, stabilizing the positive charge and reducing the reactivity of the hydroxide ions. mdpi.compreprints.org This stabilization of the cation by the solvent environment is a key factor in enhancing its chemical robustness against degradation. mdpi.com

Theoretical Interpretations of Salting-In/Salting-Out Phenomena

While most simple salts cause "salting-out"—the decreased solubility of nonpolar solutes in water—salts containing the tetramethylammonium (TMA) ion exhibit the unusual property of "salting-in," where they increase the solubility of certain solutes. nih.govnih.govacs.org This effect is particularly puzzling because it can be size-dependent, with TMA causing the salting-out of small hydrophobic solutes but the salting-in of larger ones. nih.govnih.govacs.org For instance, switching the cation from ammonium (B1175870) to tetramethylammonium in sulfate salts significantly diminishes the salting-out activity. acs.org

Computational studies, particularly Monte Carlo simulations, have led to the development of the "receptacle model" to explain this phenomenon. nih.govnih.govacs.orgresearchgate.net This model provides a structural interpretation for the thermodynamics of salting-in. nih.govresearchgate.net According to this theoretical model:

The unique structure of the TMA ion allows water molecules to deeply penetrate between the methyl groups, forming a first hydration shell where the water dipoles interact electrostatically with the ion's charge. nih.govacs.orgresearchgate.net

This first shell of water molecules then templates a second, uniquely structured water shell. nih.govacs.orgresearchgate.net

Together, these structured hydration shells form a cavity or "receptacle" that is shaped to favorably bind a nonpolar solute. nih.govresearchgate.net

This binding to the receptacle is more favorable than the solute's interaction with bulk water, leading to increased solubility and the observed salting-in effect. nih.gov This model, derived from simulations, explains how a molecular ion like TMA can facilitate the solvation process and why its behavior deviates from the trends seen with simple atomic ions. nih.govresearchgate.net

| Salt | Distribution Coefficient (Dm) | Effect | Source |

|---|---|---|---|

| Ammonium Sulfate ((NH₄)₂SO₄) | 89 | Strong Salting-Out | acs.org |

| Tetramethylammonium Sulfate ((Me₄N)₂SO₄) | 9.1 | Diminished Salting-Out | acs.org |

| Tetrabutylammonium (B224687) Sulfate ((Bu₄N)₂SO₄) | 0.18 | Strong Salting-In | acs.org |

Computational Approaches to Atmospheric Cluster Formation and Growth (Sulfuric Acid-Ammonia Analogies)

The formation of new atmospheric particles, a critical component of climate models, is known to be driven by the clustering of low-volatility vapors like sulfuric acid (H₂SO₄) with atmospheric bases. acs.org Computational quantum chemistry is a vital tool for studying the thermodynamics and kinetics of this cluster formation. acs.orgcopernicus.orgrsc.org

While ammonia (B1221849) (NH₃) is an abundant atmospheric base, studies have shown that organic amines, which can be considered ammonia analogs, play a crucial role. acs.orgrsc.org Computational models frequently investigate clusters of sulfuric acid with bases such as ammonia (AM), methylamine (B109427) (MA), dimethylamine (B145610) (DMA), and trimethylamine (TMA). acs.orgrsc.org These studies employ high-level quantum chemical methods to determine cluster configurations and calculate binding free energies, often using a funneling approach that starts with broad configurational sampling and refines the results with increasingly accurate calculations (e.g., DLPNO–CCSD(T₀)//ωB97X-D/6-31++G(d,p)). acs.org

Research findings from these computational approaches indicate:

Amines like dimethylamine and trimethylamine are often more effective at stabilizing sulfuric acid clusters and promoting nucleation than ammonia. rsc.org

In multi-base systems containing sulfuric acid, different amines can play distinct roles. For example, computational studies have shown that DMA can act as a primary nucleator, while TMA can function as a catalyzer for cluster growth. acs.org

The enhancement of particle formation rates by TMA has been observed in laboratory studies under atmospherically relevant conditions, with results showing a striking similarity to ammonia in some respects but greater enhancement at lower relative humidity. copernicus.org

| Base | Role in Nucleation | Relative Stability with H₂SO₄ | Source |

|---|---|---|---|

| Ammonia (AM) | Often overshadowed by stronger bases | Forms less stable complexes than amines | acs.orgrsc.org |

| Dimethylamine (DMA) | Acts as a primary nucleator | Forms more stable complexes; enhances H₂SO₄ addition effectively | acs.orgcopernicus.org |

| Trimethylamine (TMA) | Acts as a catalyzer | Better nucleator than ammonia | acs.orgrsc.org |

| Ethylenediamine (EDA) | Acts as a nucleator (becomes weaker in larger clusters) | Strong nucleator | acs.org |

Computational Analysis of Electronic Structure and Bonding

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and the nature of the bonding within the tetramethylammonium sulfate ionic system. nih.gov These calculations focus on properties such as charge distribution, molecular orbital interactions, and the geometry of the constituent ions.

Computational studies on the tetramethylammonium cation reveal that the positive charge is not confined to the central nitrogen atom, as the formal charge convention might suggest. nih.govnih.gov Instead, the charge is delocalized through the sigma bond framework of the ion. nih.gov The result is that the exterior of the ion, composed of the hydrogen atoms of the methyl groups, presents positively charged surfaces. nih.gov This non-spherical charge distribution is key to how the TMA cation interacts with anions and surrounding solvent molecules.

The bonding between the tetramethylammonium cation and the sulfate anion is primarily ionic, driven by the electrostatic attraction between the positively charged faces of the cation and the negatively charged oxygen atoms of the sulfate. DFT calculations on analogous tetramethylammonium salts show a small but significant amount of charge transfer between the ions, indicating that the bond is not purely electrostatic. nih.gov The geometry of the ions is consistent with their hybridization, featuring a tetrahedral arrangement of methyl groups around the central nitrogen and a tetrahedral arrangement of oxygen atoms around the sulfur in the sulfate anion. nih.gov

| Atom | Calculated Charge (e) | Key Insight | Source |

|---|---|---|---|

| Nitrogen (N) | -0.543 | Despite formal positive charge, the N atom is electron-rich. | nih.gov |

| Carbon (C) | -0.347 | Carbon atoms are also electron-rich. | nih.gov |

| Hydrogen (H) | +0.270 | Positive charge is delocalized onto the exterior hydrogen atoms. | nih.gov |

| Whole Ion | +0.893 | Slight charge transfer to the anion (in the case of chloride). | nih.gov |

Electrochemical Behavior and Electrolyte Applications

Electrical Conductivity Studies in Solution

The electrical conductivity of an electrolyte solution is fundamentally dependent on the degree of dissociation of the salt and the mobility of the resulting ions in the solvent medium. For tetramethylammonium (B1211777) bisulfate, these properties are highly sensitive to the nature of the solvent, especially in non-aqueous systems.

The dissociation of tetramethylammonium bisulfate in a solvent involves the separation of the tetramethylammonium (TMA⁺) cation and the bisulfate (HSO₄⁻) anion. In non-aqueous solvents, which typically have lower dielectric constants than water, salts often exist as a mixture of free ions and ion pairs. The extent of dissociation is quantified by the dissociation constant (Kₔ), where a smaller Kₔ value indicates a greater degree of ion pairing and lower effective charge carrier concentration.

While specific dissociation constant data for tetramethylammonium bisulfate in a wide range of non-aqueous solvents is not extensively documented in readily available literature, the behavior of other tetraalkylammonium salts provides insight. The dissociation is governed by factors such as solvent polarity, viscosity, and the ability of the solvent to solvate the specific ions. For instance, in solvents of intermediate polarity like acetone or alcohols, tetraalkylammonium salts show varied degrees of association.

The general trend for tetraalkylammonium salts is that ion association increases as the dielectric constant of the solvent decreases. This means that in less polar solvents, the formation of neutral ion pairs, [N(CH₃)₄]⁺[HSO₄]⁻, is more favorable, which reduces the molar conductivity of the solution.

Table 1: Representative Dissociation Constants (Kₔ) for a Tetraalkylammonium Salt (Tetrabutylammonium Bromide) in Various Solvents at 298.15 K (Illustrative data to show solvent effects; not specific to tetramethylammonium bisulfate)

| Solvent | Dielectric Constant (ε) | Dissociation Constant (Kₔ) (mol⁻¹ L) |

| Acetonitrile | 35.9 | Weakly associated |

| Methanol (B129727) | 32.7 | Weakly associated |

| Ethanol (B145695) | 24.6 | Moderately associated |

| 1-Propanol | 20.1 | Significantly associated |

This interactive table illustrates the general principle that as the solvent's dielectric constant decreases, ion pairing becomes more prevalent, leading to smaller dissociation constants.

The conductivity of a solution is also determined by how fast the ions can move through the solvent under an electric field, a property known as ion mobility. The limiting molar conductivity (Λ₀) represents the molar conductivity at infinite dilution, where ion-ion interactions are negligible. It is the sum of the individual limiting ionic conductivities of the cation and anion.

The Walden product, Λ₀η (where η is the solvent viscosity), is often used to assess ion solvation. For large, unsolvated ions like the tetramethylammonium cation, the Walden product is expected to be relatively constant across different solvents. However, deviations can occur due to specific ion-solvent interactions.

Studies on various tetraalkylammonium salts in non-aqueous solvents show that the mobility of the TMA⁺ ion is influenced by its size and the viscosity of the medium. As a relatively small and symmetrical cation, it interacts weakly with many organic solvents. In general, the limiting molar conductivity of tetramethylammonium salts decreases as the viscosity of the solvent increases and as the degree of ion pairing increases.

Table 2: Illustrative Limiting Molar Conductivities (Λ₀) and Walden Products for Tetramethylammonium Iodide in Different Solvents at 298.15 K (Illustrative data to demonstrate conductometric properties)

| Solvent | Viscosity (η) (mPa·s) | Limiting Molar Conductivity (Λ₀) (S cm² mol⁻¹) | Walden Product (Λ₀η) (S cm² mol⁻¹ mPa·s) |

| Water | 0.890 | 141.5 | 125.9 |

| Methanol | 0.544 | 116.5 | 63.4 |

| Acetonitrile | 0.341 | 192.3 | 65.6 |

| Acetone | 0.306 | 195.0 | 59.7 |

This interactive table shows how the limiting molar conductivity and Walden product of a typical tetramethylammonium salt vary with the solvent, reflecting differences in viscosity and solvation.

Application as Electrolyte Additives in Energy Storage Systems

Tetraalkylammonium salts, including those with the TMA⁺ cation, are increasingly being explored as electrolyte additives to enhance the performance of various battery systems. The TMA⁺ cation can adsorb onto electrode surfaces, creating an electrochemical double layer that influences charge transfer, ion deposition, and side reactions.

In aqueous zinc-ion batteries (ZIBs), a major challenge is the formation of zinc dendrites during the charging process (zinc plating). These dendrites are needle-like structures that can grow across the separator, causing short circuits and battery failure. They also promote side reactions, such as the hydrogen evolution reaction (HER).

The addition of tetramethylammonium salts to the aqueous electrolyte has been shown to be an effective strategy for suppressing dendrite growth. chem-soc.sicdnsciencepub.com The positively charged TMA⁺ cations adsorb onto the surface of the zinc anode. This creates an electrostatic shield that repels incoming Zn²⁺ ions, regulating their flux and promoting a more uniform, planar deposition of zinc metal instead of dendritic growth. chem-soc.si This mitigation of dendrite formation and side reactions leads to significantly improved cycling stability and lifespan of the battery. chem-soc.sicdnsciencepub.com

For example, research using tetramethylammonium sulfate (B86663) (TMA₂SO₄) as an additive demonstrated greatly mitigated dendrite growth and side reactions, even at concentrations as low as 0.25 mM. chem-soc.sicdnsciencepub.com This resulted in excellent long-term cycling stability in Zn-Zn symmetric cells. chem-soc.si

Table 3: Performance Enhancement of Zinc-Ion Batteries with Tetramethylammonium-based Additives

| Performance Metric | Electrolyte without Additive | Electrolyte with TMA-based Additive | Reference |

| Zn-Zn Symmetric Cell Cycling Stability | Rapid failure | Stable for over 1800 hours at 0.5 mA cm⁻² | chem-soc.si |

| Zn/MnO₂ Full Cell Capacity Retention | Lower retention | 98.72% after 200 cycles | chem-soc.si |

| Zn Deposition Morphology | Dendritic and irregular | Smooth and planar | chem-soc.sicdnsciencepub.com |

This interactive table summarizes the significant improvements in key performance indicators of zinc-ion batteries upon the introduction of a tetramethylammonium salt additive.

Overpotential is the difference between the thermodynamically determined reduction potential and the potential at which a reaction (like gas evolution) becomes experimentally observable. A higher overpotential is desirable for reactions that compete with the main battery function, such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in aqueous systems.

The presence of tetramethylammonium cations in the electrolyte can significantly alter the formation and properties of layers on the anode surface. This includes both the initial solid electrolyte interphase (SEI) and the morphology of the electrodeposited metal.

The adsorbed TMA⁺ ions act as a leveling and brightening agent. By creating an electrostatic shield, they modulate the electric field at the electrode surface, guiding the deposition of metal ions to valleys rather than tips. royalsocietypublishing.orgsigmaaldrich.com This prevents the initial nucleation that leads to dendritic growth and instead promotes the formation of a dense, stable, and uniform anodic layer. sigmaaldrich.comgoogle.com Research on related tetraalkylammonium additives in lead-acid batteries has also shown that the additive can change the crystalline structure of the PbSO₄ layer formed during discharge. bohrium.com In the context of zinc batteries, this modification prevents the formation of porous, mossy zinc deposits and instead favors a compact layer, which is crucial for long-term cycling and safety. chem-soc.sicdnsciencepub.com

Ion-Pairing Reagents in Electrochemical Processes

Tetramethylammonium sulfate serves as an ion-pairing reagent, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC) with electrochemical detection. In this technique, the tetramethylammonium cation pairs with anionic analytes, such as organic acids or other anionic species. This pairing effectively neutralizes the charge of the analyte, increasing its hydrophobicity and allowing it to be retained on the nonpolar stationary phase of the chromatography column. The separation is then achieved based on the differential partitioning of these neutral ion pairs between the mobile and stationary phases.

The fundamental principle of ion-pair chromatography involves the addition of an ion-pairing agent to the mobile phase to facilitate the separation of ionic and highly polar substances on a reversed-phase column. The tetramethylammonium cation, with its positive charge, interacts with the negatively charged analyte. The mechanism of interaction is often described by two models:

The Ion-Pair Formation in the Mobile Phase Model: In this model, the tetramethylammonium cation and the anionic analyte form a neutral ion pair in the mobile phase. This neutral complex then adsorbs onto the hydrophobic stationary phase.

The Dynamic Ion-Exchange Model: This model proposes that the hydrophobic part of the ion-pairing agent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The charged analyte is then retained on this surface through electrostatic interactions.

In reality, the separation mechanism is likely a combination of both models. The effectiveness of the separation is influenced by several factors, including the concentration of the tetramethylammonium sulfate, the pH of the mobile phase, and the organic modifier used.

The use of quaternary ammonium (B1175870) compounds like tetramethylammonium as ion-pairing reagents enhances the retention and improves the peak shape of acidic compounds that would otherwise elute too quickly with poor symmetry in traditional RP-HPLC. phenomenex.blogchromatographyonline.com

| Parameter | Description | Typical Range/Value |

| Analyte Type | Anionic species (e.g., organic acids, sulfonates) | N/A |

| Stationary Phase | Reversed-phase (e.g., C18, C8) | N/A |

| Mobile Phase | Aqueous buffer with organic modifier (e.g., acetonitrile, methanol) | pH 2-8 |

| Ion-Pair Reagent Concentration | Concentration of Tetramethylammonium sulfate in the mobile phase | 1-100 mM |

Electrochemical Sensing and Receptor Design for Sulfate Ions

The design of selective electrochemical sensors for sulfate ions is a significant challenge due to the high hydration energy of the sulfate anion, which makes it difficult to selectively extract from an aqueous phase into a sensor membrane. However, research has focused on the development of ionophores and receptor molecules that can selectively bind with sulfate ions and transduce this binding event into a measurable electrochemical signal.

Quaternary ammonium salts, including those with structures analogous to tetramethylammonium, can play a role in the design of these sensors, often as anion exchangers. In ion-selective electrodes (ISEs) for anions, a lipophilic quaternary ammonium salt can be incorporated into a polymeric membrane. This salt facilitates the extraction of the target anion from the sample solution into the membrane phase, leading to a change in the membrane potential that can be measured potentiometrically.

The design of a sulfate ion sensor often involves a multi-component system within the sensor membrane:

Ionophore: A molecule designed to selectively bind with sulfate ions. These are often complex organic molecules with specific geometries and hydrogen bonding capabilities that complement the tetrahedral shape of the sulfate ion. nih.gov

Anion Exchanger: A lipophilic salt, such as a quaternary ammonium salt, that promotes the partitioning of anions into the organic membrane phase. While not providing the primary selectivity, it is crucial for the sensor's response.

Plasticizer: A solvent that dissolves the membrane components and ensures the mobility of ions within the membrane.

Electrochemical impedance spectroscopy (EIS) is another technique used for sulfate sensing. In this approach, the binding of sulfate ions to a modified electrode surface alters the impedance characteristics of the electrode-electrolyte interface. For instance, sensors have been developed with a reported sensitivity of 0.874 Ω/ppm and a limit of detection of 0.1 ppm for sulfate ions in water samples. researchgate.net

The general mechanism for an optical sensor, which shares principles with electrochemical sensors, involves an ionophore for sulfate recognition, an anion-exchanger, and a signal transducer (like a chromoionophore) immobilized on a substrate. The selective binding of sulfate to the ionophore leads to a measurable change in the system.

| Sensor Parameter | Reported Performance Metric | Reference |

| Detection Limit (Potentiometric) | 0.6 x 10⁻⁶ M | researchgate.net |

| Detection Limit (Amperometric) | 0.8 x 10⁻⁶ M (reverse ion transfer) | researchgate.net |

| Sensitivity (Impedimetric) | 0.874 Ω/ppm | researchgate.net |

| Response Time | 1 second | researchgate.net |

While specific research focusing solely on tetramethylammonium as the primary ionophore for sulfate sensing is not extensively detailed in the provided search results, the role of quaternary ammonium compounds as essential components in the design of anion-selective sensors is well-established. The development of highly selective ionophores remains the key challenge in advancing the direct electrochemical sensing of sulfate ions.

Applications in Advanced Materials Science and Separation Technologies

Role in Anion Exchange Membranes

Anion exchange membranes (AEMs) are critical components in electrochemical technologies such as fuel cells and electrolyzers. Their function is to selectively transport anions while providing a physical barrier. The performance and durability of AEMs are intrinsically linked to the chemical stability of their constituent parts, particularly the cationic functional groups.

Tetramethylammonium (B1211777) is a common quaternary ammonium (B1175870) (QA) functional group used in AEMs. rsc.org These positively charged "head groups" are typically tethered to a polymer backbone and are responsible for facilitating anion transport. However, the long-term stability of these QA groups in the highly alkaline environment of an AEM fuel cell is a significant challenge. rsc.org

Degradation of TMA head groups can occur through mechanisms such as Hofmann elimination and nucleophilic substitution by hydroxide (B78521) ions. Research has focused on designing polymer architectures and cationic groups that are more resistant to these degradation pathways. rsc.org Studies on various AEMs have shown that the chemical structure of the polymer backbone and the nature of the cationic group are critical for stability. For instance, AEMs based on poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) have been extensively studied. nih.govdergipark.org.tr The introduction of certain structural modifications, such as electron-withdrawing groups near the cationic site, has been explored as a strategy to enhance alkaline stability. dergipark.org.tr While TMA itself is one of the simplest QA cations, its stability is a benchmark against which more complex cations, like N-spirocyclic or piperidinium-based groups, are often compared. rsc.orgmdpi.commdpi.com The steric hindrance offered by bulkier groups can sometimes provide greater protection against chemical attack than the smaller TMA group. nih.gov

The primary role of TMA groups in AEMs is to enable the movement of anions, such as hydroxide or chloride, through the membrane. mdpi.commines.edu The efficiency of this process, known as ionic conductivity, is dependent on several factors including the ion exchange capacity (IEC), water uptake, and the morphology of the membrane. mdpi.com IEC represents the concentration of fixed cationic charges (the TMA groups) within the membrane.

A higher IEC generally leads to higher ionic conductivity, but it can also result in excessive swelling of the membrane, which can compromise its mechanical integrity. mdpi.com Research has shown that for AEMs with TMA functional groups, conductivity involves distinct pathways. mines.edu The state of water within the membrane—whether it is tightly bound to the ion groups or exists as "bulk" water—plays a crucial role. mdpi.com The type of anion being transported also significantly affects conductivity. For example, studies comparing the transport of different anions, like chloride versus sulfate (B86663), show that the size and hydration shell of the anion impact its mobility within the polymer matrix. researchgate.net The goal is to create well-defined hydrophilic channels within the hydrophobic polymer matrix to allow for efficient, near-frictionless anion transport, a principle that drives ongoing AEM research. mines.edunih.gov

Table 1: Comparative Properties of Various Anion Exchange Membranes

| Membrane Type | Cationic Group | Ionic Conductivity (S/cm) | Temperature (°C) | Key Finding |

| QPPO/QSiO₂-3 | Glycidyltrimethylammonium | 45.08 x 10⁻² | 80 | High conductivity and stability attributed to silica (B1680970) modification. nih.gov |

| MImPPO | N-methylimidazolium | - | - | Lower water uptake (29.7%) and stiffer polymer chain. nih.gov |

| MPyPPO | N-methylpyrrolidinium | 34.5 x 10⁻³ | 20 | Higher water uptake (75%) and higher hydroxide conductivity. nih.gov |

| MPyPPO | N-methylpyrrolidinium | 84 x 10⁻³ | 80 | Conductivity increases significantly with temperature. nih.gov |

| PPO-Pip-50 | Piperidinium | 150 x 10⁻³ | 80 | Showed one of the best overall properties in a comparative study. rsc.org |

This table presents data from different studies and direct comparison should be made with caution as experimental conditions may vary.

Application in Chromatography and Separation Techniques

The ion-pairing capabilities of tetramethylammonium sulfate are leveraged in analytical chemistry for the separation of ionic and polar compounds.

In ion pair chromatography (IPC), a form of reversed-phase liquid chromatography (RPLC), an ion-pairing agent is added to the mobile phase to facilitate the separation of charged analytes. chromatographyonline.comphenomenex.blog Tetramethylammonium salts, including the sulfate and hydrogensulfate forms, are used as cationic ion-pairing agents to separate acidic or negatively charged analytes. chromatographyonline.comkm3.com.tw

The mechanism involves the tetramethylammonium cation pairing with a negatively charged analyte in the mobile phase. This newly formed neutral ion-pair has a greater affinity for the nonpolar stationary phase, leading to increased retention and allowing for separation. km3.com.tw While the user's prompt mentions its use "as a Stationary Phase Component," it is more common for these reagents to be mobile phase additives that dynamically modify the stationary phase. phenomenex.blog The hydrophobic part of the ion-pairing agent can partition into the stationary phase, creating transient ion-exchange sites on the surface of the column. phenomenex.blogchromforum.org This dual mechanism, involving both ion-pair formation in the mobile phase and dynamic modification of the stationary phase, enhances the separation of complex mixtures. phenomenex.blog

The precise separation and quantification of metal complexes in environmental samples is a significant analytical challenge. Tetramethylammonium sulfate has been specifically noted for its application in the separation of gadolinium (Gd) complexes. sigmaaldrich.com This is particularly relevant for monitoring the environmental fate of gadolinium-based contrast agents used in magnetic resonance imaging (MRI). sigmaaldrich.com

One study highlights the use of tetramethylammonium sulfate in a method involving QAE-Sephadex A-25, an anion-exchange resin, for the fractionation and analysis of Gd-humic complexes and Gd-based contrast agents in river water. sigmaaldrich.com In such a system, the tetramethylammonium ion can act as a competing cation or be part of the eluent system that facilitates the separation of the negatively charged gadolinium-humic acid complexes on the anion-exchange column. The ability to effectively separate these species is crucial for understanding their behavior and potential impact in natural water systems. sigmaaldrich.com

Catalytic Applications in Organic Synthesis

Beyond materials and separation science, tetramethylammonium salts serve as effective catalysts in organic synthesis, primarily as phase-transfer catalysts (PTCs). A PTC facilitates the migration of a reactant from one phase into another where the reaction occurs. This is especially useful in reactions where the reactants are insoluble in the same solvent.

Tetramethylammonium salts have been employed as highly selective catalysts for the preparation of gem-dichlorocyclopropanes from electrophilic alkenes and chloroform (B151607) under phase-transfer conditions. acs.org Similarly, related quaternary ammonium salts like tetrabutylammonium (B224687) hydrogen sulfate are used to facilitate oxidation reactions by improving the solubility and mixing of reagents. ssbcrack.com For example, in the oxidation of alcohols, a PTC can help transfer an aqueous oxidant like oxone into an organic phase where the alcohol is dissolved. ssbcrack.comacs.org The ability of the tetramethylammonium cation to stabilize ionic species and facilitate their interaction with organic solvents makes it a valuable tool for a range of chemical transformations. chemimpex.com

Phase-Transfer Catalysis in Cyclopropanation Reactions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a water-soluble reactant and a substrate in an organic solvent. The catalyst, often a quaternary ammonium salt, transports the aqueous reactant into the organic phase, enabling the reaction to proceed.

While quaternary ammonium salts are a cornerstone of phase-transfer catalysis, specific research detailing the use of tetramethylammonium hydrogen sulfate in cyclopropanation reactions is not extensively documented in publicly available literature. Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a fundamental transformation in organic synthesis. These reactions can be catalyzed under phase-transfer conditions, often employing a catalyst to generate a reactive intermediate in the organic phase. For instance, the deprotonation of a suitable precursor by a base transferred by the catalyst can lead to a carbene or a related species that then reacts with an alkene to form the cyclopropane ring. Although there are examples of cyclopropanation reactions utilizing other phase-transfer catalysts, including those based on Cinchona alkaloids, specific data on the efficiency and mechanism with tetramethylammonium hydrogen sulfate remains an area for further investigation. mdpi.comresearchgate.net

Facilitation of Other Organic Transformations

Quaternary ammonium hydrogen sulfates, in general, are recognized for their role as catalysts in a variety of organic transformations. nih.govsigmaaldrich.com Their effectiveness stems from their ability to act as both a source of a lipophilic cation (the quaternary ammonium ion) and a Brønsted acid (the hydrogen sulfate anion). This dual functionality allows them to catalyze a wide range of reactions.

While direct studies on tetramethylammonium hydrogen sulfate are limited, research on analogous compounds like tetrabutylammonium hydrogen sulfate (TBAHS) and triethylammonium (B8662869) hydrogen sulfate provides insight into its potential applications. nih.govresearchgate.net These related catalysts have been shown to be effective in:

Multicomponent Reactions: Catalyzing the synthesis of complex heterocyclic molecules like 2,4,6-triarylpyridines and pyrido[2,3-d]pyrimidines in one-pot procedures. nih.govresearchgate.net

Oxidation Reactions: Enhancing the oxidation of C-H bonds in benzylic and alkane substrates under phase-transfer conditions. sigmaaldrich.com

Condensation and Addition Reactions: Promoting Michael additions of indoles to electron-deficient olefins and facilitating Knoevenagel condensation reactions. researchgate.net

Glycosylation: Acting as a catalyst in the O-glycosylation of hydroxamic acids. researchgate.net

These examples highlight the broad catalytic potential of quaternary ammonium hydrogen sulfates in organic synthesis. The specific reactivity and selectivity of tetramethylammonium hydrogen sulfate in these and other transformations would depend on the interplay between the smaller, more compact tetramethylammonium cation and the hydrogen sulfate anion in a given reaction environment.

Table 1: Examples of Organic Transformations Catalyzed by Related Quaternary Ammonium Hydrogen Sulfates

| Reaction Type | Catalyst | Substrates | Product | Reference |

| Multicomponent Condensation | Tetrabutylammonium hydrogen sulfate (TBAHS) | Aromatic aldehydes, acetophenones, ammonium acetate | 2,4,6-Triarylpyridines | researchgate.net |

| Michael Addition | Tetrabutylammonium hydrogen sulfate (TBAHS) | Indoles, nitrostyrenes/chalcones | 3-Alkylated indoles | researchgate.net |

| Multicomponent Synthesis | Triethylammonium hydrogen sulfate | Electron-rich amino heterocycles, aldehydes, acyl acetonitrile | Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine derivatives | nih.gov |

Note: This table presents data for structurally related compounds to infer the potential applications of tetramethylammonium hydrogen sulfate.

Integration in Functional Polymer Composites

The incorporation of ionic compounds into polymer matrices is a common strategy to modify their physical, chemical, and mechanical properties. The tetramethylammonium ion, in conjunction with a suitable anion like hydrogen sulfate, can interact with polymer chains, leading to new composite materials with tailored functionalities.

Sulfated polysaccharides are biopolymers that carry a negative charge due to the presence of sulfate groups. This anionic nature allows them to form complexes with positively charged molecules, such as the tetramethylammonium cation. Research has demonstrated the formation of a complex between sulfated arabinogalactan (B145846) (SAG) and tetramethylammonium bromide. researchgate.net Arabinogalactan is a highly branched polysaccharide extracted from larch wood. nih.gov

The interaction is primarily electrostatic, with the positively charged nitrogen of the tetramethylammonium ion associating with the negatively charged sulfate groups on the polysaccharide backbone. This complexation can alter the solubility of the polysaccharide. For instance, the complex of sulfated arabinogalactan and tetramethylammonium bromide was found to be soluble in both water and methylene (B1212753) chloride, demonstrating a significant change in its solution behavior. researchgate.net The formation of such complexes is confirmed through techniques like FTIR spectroscopy, which can identify the characteristic vibrational bands of both the polysaccharide and the quaternary ammonium salt in the final product. researchgate.net

The formation of complexes between tetramethylammonium ions and sulfated polysaccharides can influence the material properties in several ways. The altered solubility, for example, could be beneficial for processing the polysaccharide into films or fibers.

Table 2: Observed Effects of Quaternary Ammonium Salts on Polymer Composite Properties

| Polymer Matrix | Quaternary Ammonium Salt | Observed Effect on Properties | Potential Application | Reference |

| Sulfated Arabinogalactan | Tetramethylammonium bromide | Altered solubility (soluble in water and methylene chloride) | Drug delivery, functional coatings | researchgate.net |

| Poly(lactic acid)-Poly(ethylene glycol) | Tetrabutylammonium hydrogen sulfate | Improved nanofiber homogeneity, increased thermal stability, enhanced liquid absorption | Wound dressings | researchgate.net |

Note: This table includes data from closely related systems to illustrate the potential impact of tetramethylammonium hydrogen sulfate.

Synthesis of Nanostructures (e.g., Titania Nanostructures)

The synthesis of nanomaterials with controlled size and morphology is a key area of modern materials science. Titania (titanium dioxide, TiO₂) nanostructures, in particular, are of great interest due to their applications in photocatalysis, sensors, and energy storage. kashanu.ac.ir The use of additives during synthesis can play a crucial role in directing the formation of these nanostructures.

While direct research on the use of tetramethylammonium hydrogen sulfate for titania nanostructure synthesis is limited, studies involving the tetramethylammonium cation from other salts, like tetramethylammonium hydroxide (TMAOH), have shown its significant influence. In the hydrothermal synthesis of nanocrystalline TiO₂, the presence of TMAOH as a peptizing agent affects the particle size and shape. It has been observed that the particle size of anatase TiO₂ increases as the size of the tetraalkylammonium cation decreases, meaning TMAOH leads to larger particles compared to its tetraethyl or tetrabutyl counterparts. Furthermore, the concentration of TMAOH can control the morphology, leading to a transition from spherical to rod-like particles as the concentration increases.

The "sulfate" component of tetramethylammonium hydrogen sulfate is also relevant. Sulfated titania nanoparticles have been synthesized and shown to act as efficient solid acid catalysts for various organic reactions. kashanu.ac.ir These are typically prepared by treating titania with a sulfating agent like sulfuric acid.

Therefore, it can be inferred that using tetramethylammonium hydrogen sulfate in the synthesis of titania could offer a dual role: the tetramethylammonium cation could act as a structure-directing agent to control particle size and morphology, while the hydrogen sulfate anion could simultaneously introduce sulfate groups onto the titania surface, creating a solid acid catalyst in a single step. This potential for one-pot synthesis of functionalized nanostructures makes it an interesting area for future research.

Thermal Decomposition and Stability Studies

Mechanisms of Thermal Degradation

The thermal degradation of tetramethylammonium (B1211777) hydrogen sulfate (B86663) is a complex process involving the decomposition of both the tetramethylammonium cation ([N(CH₃)₄]⁺) and the hydrogen sulfate (bisulfate) anion (HSO₄⁻). While specific literature detailing the comprehensive thermal analysis of this exact compound is limited, the degradation mechanisms can be inferred from studies on related quaternary ammonium (B1175870) salts and ammonium bisulfate.

The primary proposed mechanisms for the decomposition of the tetramethylammonium cation at elevated temperatures include:

Nucleophilic Substitution (Sₙ2): In this pathway, the bisulfate anion or its decomposition products can act as a nucleophile, attacking one of the methyl groups of the tetramethylammonium cation. This results in the formation of trimethylamine (B31210) and a methylated sulfate species.

Hofmann Elimination: This is a common degradation pathway for quaternary ammonium hydroxides. While less likely with the less basic bisulfate anion, it cannot be entirely ruled out, especially at higher temperatures. This mechanism involves the abstraction of a proton from a methyl group, leading to the formation of trimethylamine and methane.

Ylide Formation: Studies on tetramethylammonium hydroxide (B78521) have shown the formation of a trimethylammonium methylide intermediate. This highly reactive ylide can then undergo further reactions. A similar mechanism could potentially occur with tetramethylammonium hydrogen sulfate.

The thermal decomposition of the hydrogen sulfate anion typically proceeds through dehydration to form pyrosulfate (S₂O₇²⁻), which then decomposes at higher temperatures.

Decomposition Products and Pathways

The products of thermal decomposition of tetramethylammonium hydrogen sulfate are dependent on the temperature and the surrounding atmosphere. Based on the degradation of analogous compounds, the expected decomposition products and pathways are as follows:

In an inert atmosphere (e.g., nitrogen or argon), the decomposition is expected to proceed through the following stages:

Initial Decomposition: The initial stage likely involves the decomposition of the tetramethylammonium cation to yield trimethylamine and other volatile organic compounds. Concurrently, the hydrogen sulfate anion may begin to dehydrate.

Decomposition of the Bisulfate Anion: As the temperature increases, the hydrogen sulfate anion undergoes dehydration to form water and pyrosulfate.

2 HSO₄⁻ → S₂O₇²⁻ + H₂O

Decomposition of Pyrosulfate: At higher temperatures, the pyrosulfate decomposes to sulfur trioxide and a sulfate salt. The sulfur trioxide can further decompose to sulfur dioxide and oxygen.

S₂O₇²⁻ → SO₄²⁻ + SO₃

2 SO₃ ⇌ 2 SO₂ + O₂

High-Temperature Products: The final products in an inert atmosphere are likely to be a mixture of trimethylamine, other volatile organic compounds, water, sulfur dioxide, and a solid residue.

The following interactive table summarizes the likely decomposition products.

| Temperature Range | Likely Decomposition Products |

| Lower Temperatures | Trimethylamine, Water |

| Higher Temperatures | Sulfur Dioxide, other volatile organic compounds, Nitrogen Oxides (in air) |

Interactive Data Table: Expected Decomposition Products (This is a simplified representation based on related compounds)

Filter by atmosphere to see potential variations in products.

| Atmosphere | Primary Gaseous Products | Solid Residue |